molecular formula C13H11BrFN3O2S B6287071 N'-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide CAS No. 2586232-99-5

N'-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide

Cat. No.: B6287071
CAS No.: 2586232-99-5
M. Wt: 372.21 g/mol
InChI Key: MLYIXSASCRLEBE-REZTVBANSA-N
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Description

N'-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide (CAS: 2586232-99-5) is a sulfonohydrazide Schiff base derivative synthesized via condensation of 4-methylbenzenesulfonohydrazide with 5-bromo-2-fluoropyridine-3-carbaldehyde . This compound features a pyridine ring substituted with bromo (Br) and fluoro (F) groups at positions 5 and 2, respectively, which confer distinct electronic and steric properties.

Properties

IUPAC Name

N-[(E)-(5-bromo-2-fluoropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFN3O2S/c1-9-2-4-12(5-3-9)21(19,20)18-17-7-10-6-11(14)8-16-13(10)15/h2-8,18H,1H3/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYIXSASCRLEBE-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(N=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFN3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide typically involves the reaction of 5-bromo-2-fluoropyridine-3-carbaldehyde with 4-methylbenzenesulfonohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, with considerations for the availability of raw materials, reaction conditions, and purification methods. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out under mild to moderate conditions, with the choice of solvent and temperature depending on the specific reaction being performed .

Major Products Formed

The major products formed from the reactions of N’-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Mechanism of Action

The mechanism of action of N’-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Sulfonohydrazide derivatives are widely studied for their structural diversity and applications in medicinal chemistry, materials science, and catalysis. Below is a detailed comparison of the target compound with structurally related analogs.

Substituent Effects on Physical and Spectral Properties

Table 1: Key Physical and Spectral Data of Selected Sulfonohydrazide Derivatives
Compound Name Substituent(s) Melting Point (°C) Yield (%) Key IR Peaks (cm⁻¹) Reference
N'-(Furan-2-ylmethylene)-4-methylbenzenesulfonohydrazide (1l) Furan-2-yl Not reported 80 ν(C=N): ~1573; ν(SO₂): 1158
N'-(Thiophen-2-ylmethylene)-4-methylbenzenesulfonohydrazide (1m) Thiophen-2-yl Not reported 88 ν(C=N): ~1576; ν(SO₂): 1158
(E)-N′-((1H-pyrrol-2-yl)methylene)-4-methylbenzenesulfonohydrazide (3i) Pyrrole-2-yl 146–148 67 ν(NH): 3287; ν(C=N): 1576
N′-[(2-(1H-1,2,4-Triazol-1-yl)quinolin-3-yl)methylene]-4-methylbenzenesulfonohydrazide (8b) Quinoline-triazolyl 180–186 44 ν(C=N): 1620; ν(SO₂): 1165
N′-[(E)-(4-Bromophenyl)(phenyl)methylene]-4-methylbenzenesulfonohydrazide 4-Bromophenyl-phenyl Not reported Not reported ν(C=N): ~1590 (estimated)
(E)-N′-(4-Chlorobenzylidene)-4-methylbenzenesulfonohydrazide 4-Chlorophenyl Not reported Not reported ν(SO₂): 1158; ν(C=N): 1573

Key Observations :

  • Substituent Impact: The target compound's bromo and fluoro substituents likely increase molecular weight and lipophilicity compared to non-halogenated analogs (e.g., furan or thiophene derivatives). This could enhance membrane permeability in biological systems .
  • Spectral Trends : The C=N stretching vibration (~1570–1620 cm⁻¹) and SO₂ symmetric/asymmetric vibrations (~1150–1165 cm⁻¹) are consistent across derivatives, confirming the hydrazone and sulfonamide moieties .

Structural and Electronic Comparisons

  • Heterocyclic vs.
  • Halogen Effects: Bromo and fluoro groups in the target compound may enhance electron-withdrawing effects, stabilizing the hydrazone linkage and influencing reactivity. Similar halogenated derivatives (e.g., 4-bromo and 4-chloro analogs) show pronounced intermolecular interactions (e.g., C–H···O hydrogen bonds) in crystal structures .

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